![molecular formula C6H14F2N2 B13165127 (4-Aminobutan-2-yl)(2,2-difluoroethyl)amine](/img/structure/B13165127.png)
(4-Aminobutan-2-yl)(2,2-difluoroethyl)amine
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Overview
Description
(4-Aminobutan-2-yl)(2,2-difluoroethyl)amine is a chemical compound with the molecular formula C6H14F2N2 and a molecular weight of 152.19 g/mol . This compound is characterized by the presence of both an amino group and a difluoroethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobutan-2-yl)(2,2-difluoroethyl)amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reductive amination of 4-aminobutan-2-one with 2,2-difluoroethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(4-Aminobutan-2-yl)(2,2-difluoroethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the difluoroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of difluoroethylated nucleophiles.
Scientific Research Applications
(4-Aminobutan-2-yl)(2,2-difluoroethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Aminobutan-2-yl)(2,2-difluoroethyl)amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
(4-Aminobutan-2-yl)(2,2-difluoroethyl)amine: Unique due to the presence of both an amino group and a difluoroethyl group.
This compound: Similar in structure but may differ in the position of functional groups or the presence of additional substituents.
Uniqueness
The combination of an amino group and a difluoroethyl group in this compound makes it a versatile compound with unique chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, distinguishing it from other similar compounds .
Biological Activity
(4-Aminobutan-2-yl)(2,2-difluoroethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be described by the following structural formula:
This structure includes a difluoroethyl group which is known for enhancing lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with biological membranes and cellular targets. Key mechanisms include:
- Lysosomotropic Properties : Similar to other amine-containing compounds, this compound may exhibit lysosomotropic behavior, leading to accumulation in lysosomes. This property can influence cellular processes such as autophagy and apoptosis .
- Receptor Modulation : The compound may interact with specific receptors or enzymes, modulating their activity. This could lead to alterations in signaling pathways relevant to various diseases.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of key metabolic processes.
- Anticancer Effects : The compound has been studied for its ability to induce apoptosis in cancer cells, potentially making it a candidate for cancer therapy.
- Neuroprotective Effects : Given its structural similarity to other neuroprotective agents, there is potential for this compound to exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems .
Case Studies
Several studies have investigated the biological effects of compounds similar to this compound:
Study 1: Lysosomal Expansion Phenotype
A study evaluated the lysosomotropic nature of various amine-containing compounds. It was found that weakly basic amines could induce an expanded lysosomal volume phenotype (ELVP), which is crucial for understanding their pharmacokinetics and potential drug-drug interactions .
Study 2: Anticancer Activity
In vitro tests demonstrated that certain derivatives of difluoroethylamines could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. This suggests that this compound might share similar anticancer mechanisms.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains under investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining its therapeutic viability. Toxicological assessments are essential to evaluate any adverse effects associated with its use.
Properties
Molecular Formula |
C6H14F2N2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-N-(2,2-difluoroethyl)butane-1,3-diamine |
InChI |
InChI=1S/C6H14F2N2/c1-5(2-3-9)10-4-6(7)8/h5-6,10H,2-4,9H2,1H3 |
InChI Key |
KIZJFTKIMPRKNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)NCC(F)F |
Origin of Product |
United States |
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